molecular formula C22H18ClFN2O6S B5395785 methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5395785
M. Wt: 492.9 g/mol
InChI Key: XVUHOGNZFLRHAE-VCHYOVAHSA-N
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Description

Methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with chloro, fluoro, and amino groups, enhancing its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a suitable amino acid derivative with a thiocarbonyl compound under acidic or basic conditions.

    Functionalization: The thiazolidinone core is then functionalized with chloro and fluoro groups through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the functionalized thiazolidinone with methyl propanoate using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the thiazolidinone core and fluoro group.

    Methyl 2-amino-3-(4-chloro-2-fluorophenyl)propanoate: Contains similar functional groups but different core structure.

Uniqueness

Methyl 2-[(5E)-5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its combination of a thiazolidinone core with chloro, fluoro, and amino functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[(5E)-5-[[3-chloro-4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O6S/c1-12(21(29)31-2)26-20(28)18(33-22(26)30)10-13-3-8-17(16(23)9-13)32-11-19(27)25-15-6-4-14(24)5-7-15/h3-10,12H,11H2,1-2H3,(H,25,27)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUHOGNZFLRHAE-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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